Btk IN-1
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Overview
Description
BTK IN-1 is a small molecule inhibitor that targets Bruton’s tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell receptor signaling. Bruton’s tyrosine kinase is involved in the development and function of B-cells, and its inhibition has therapeutic potential in treating B-cell malignancies and autoimmune diseases .
Mechanism of Action
Target of Action
Btk IN-1, also known as Compound 27, is a potent inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor kinase that plays a crucial role in oncogenic signaling, critical for the proliferation and survival of leukemic cells in many B cell malignancies . It is essential for both B cell development and the function of mature B cells .
Mode of Action
This compound interacts with BTK, inhibiting its activity. BTK can directly interact with various molecules, including the intercellular domains of most Toll-like receptors (TLRs), the downstream adaptors MYD88 and MYD88 adaptor-like protein (MAL), IL-1R-associated kinase 1 (IRAK1), and TIR-domain-containing adapter-inducing interferon-β (TRIF) . This interaction induces the downstream transcription of NF-κB, activator protein 1 (AP1), and interferon regulatory factor (IRF3), promoting cell proliferation, antibody secretion, class switch recombination, and the production of pro-inflammatory cytokines .
Biochemical Pathways
BTK is a key component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It is involved in various signaling pathways, including B cell receptor (BCR) signaling, chemokine receptor signaling, TLR signaling, and FcR signaling . BTK inhibition has molecular effects beyond its classic role in BCR signaling, involving B cell-intrinsic signaling pathways central to cellular survival, proliferation, or retention in supportive lymphoid niches .
Pharmacokinetics
Btk inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib have shown good clinical efficacy and better safety profiles than traditional chemotherapy and chemoimmunotherapy regimens . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The inhibition of BTK by this compound results in the alteration of several cellular functions. It affects cellular survival, proliferation, and the ability of cells to remain in supportive lymphoid niches . Moreover, BTK functions in several myeloid cell populations, representing important components of the tumor microenvironment .
Action Environment
The efficacy and stability of this compound, like other BTK inhibitors, can be influenced by various environmental factors. These factors can include the specific characteristics of the patient’s disease, the presence of other medications, and individual patient characteristics . .
Biochemical Analysis
Biochemical Properties
Btk IN-1 is known for its potency against BTK . It interacts with BTK, inhibiting its auto-phosphorylation at the Y223 phosphorylation site . This interaction is crucial in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of primary chronic lymphocytic leukemia (CLL) blasts and affects the growth of activated diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It is a highly selective, adenosine triphosphate (ATP)-competitive, second-generation, irreversible inhibitor of BTK .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of this compound have been shown to significantly inhibit tumor growth in the Mino MCL xenograft model and in 5/21 DLBCL patient-derived xenograft (PDX) models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTK IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to enhance the molecule’s binding affinity and selectivity towards Bruton’s tyrosine kinase.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
BTK IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, methanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .
Scientific Research Applications
BTK IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Bruton’s tyrosine kinase in various chemical pathways.
Biology: Helps in understanding the signaling pathways involving Bruton’s tyrosine kinase in B-cells and other immune cells.
Industry: Utilized in the development of new therapeutic agents targeting Bruton’s tyrosine kinase.
Comparison with Similar Compounds
BTK IN-1 is compared with other Bruton’s tyrosine kinase inhibitors, such as:
Ibrutinib: A first-generation irreversible inhibitor with broad clinical applications but associated with off-target effects.
Acalabrutinib: A second-generation inhibitor with improved selectivity and reduced side effects.
Zanubrutinib: Another second-generation inhibitor known for its high selectivity and efficacy
Uniqueness
This compound is unique due to its specific binding affinity and selectivity towards Bruton’s tyrosine kinase, making it a valuable tool for research and therapeutic applications. Its ability to inhibit Bruton’s tyrosine kinase with minimal off-target effects distinguishes it from other inhibitors .
Similar Compounds
- Ibrutinib
- Acalabrutinib
- Zanubrutinib
- Tirabrutinib
- Orelabrutinib
Properties
IUPAC Name |
2-(3-chloroanilino)-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c20-13-3-1-4-14(9-13)22-10-17(27)25-15-5-2-8-26(11-15)19-16-6-7-21-18(16)23-12-24-19/h1,3-4,6-7,9,12,15,22H,2,5,8,10-11H2,(H,25,27)(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSNKQVUYDXOGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.